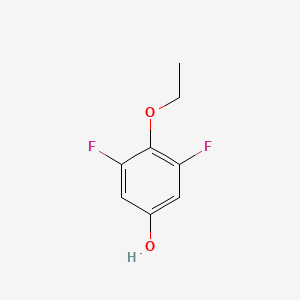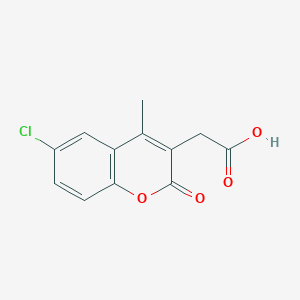
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .Molecular Structure Analysis
The molecular structure of this compound was evaluated by means of NMR and IR spectroscopy . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Chemical Reactions Analysis
The chemical reactions of this compound involve the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
The structural motif of coumarins, to which this compound belongs, is known for its antimicrobial properties . Researchers have synthesized various derivatives, including the subject compound, to test against a range of bacterial strains. These compounds have shown promising results, particularly against gram-positive bacteria, suggesting potential use as antibacterial agents in medicinal chemistry.
Agriculture: Plant Protection
In agriculture, the antimicrobial properties of coumarin derivatives can be harnessed to protect plants from bacterial and fungal pathogens . The subject compound could be investigated for its efficacy in preventing plant diseases, which could lead to the development of new plant protection agents.
Material Science: Fluorescent Chemosensors
Coumarin derivatives are widely employed in material science for their fluorescent properties . The compound could be utilized in the development of fluorescent chemosensors, which are useful in detecting ions or molecules, thus having applications in environmental monitoring and diagnostics.
Environmental Science: Pollution Monitoring
The ability of coumarin derivatives to act as chemosensors also extends to environmental science, where they can be used to monitor pollutants . This compound’s potential sensitivity to specific pollutants could make it a valuable tool for tracking environmental contamination.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the inhibition of enzymes is a crucial area of study for understanding disease mechanisms and developing drugs . Given the known bioactivity of coumarin derivatives, this compound could be used in enzyme inhibition studies to explore its therapeutic potential.
Pharmacology: Anti-inflammatory Research
Coumarin derivatives have been identified as having anti-inflammatory properties . This compound could be valuable in pharmacological research aimed at developing new anti-inflammatory drugs, which are widely used to treat conditions like arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVEZAEMPTRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



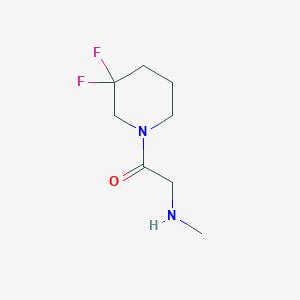


![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
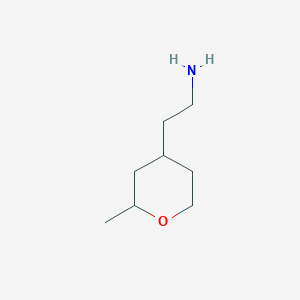
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
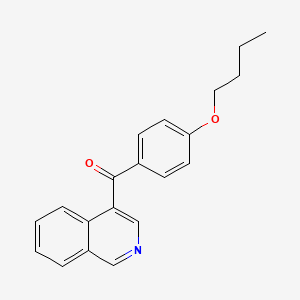
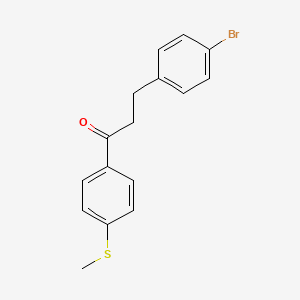
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)

